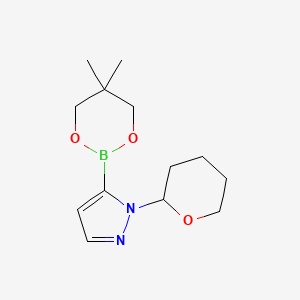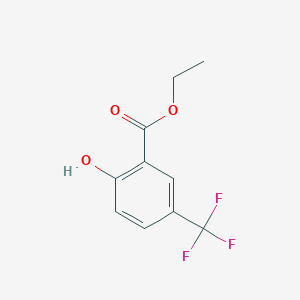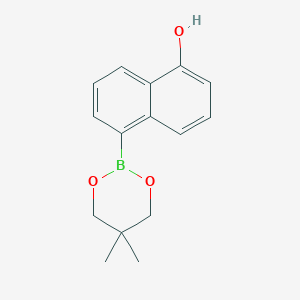
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-naphthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-naphthol (DMDN) is an organic compound commonly used in the synthesis of pharmaceuticals and other compounds. It is a boron-containing molecule that has been found to be a useful intermediate in many chemical reactions. DMDN is a versatile and useful molecule that can be used in a variety of applications, including scientific research, drug synthesis, and industrial applications.
作用機序
The mechanism of action of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-naphthol is based on its ability to form covalent bonds with other molecules. This is due to its boron-containing structure, which allows it to form strong covalent bonds with other molecules. As a result, 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-naphthol can be used as a catalyst in a variety of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-naphthol are not yet fully understood. However, it is known to have a variety of effects on the body, including the inhibition of certain enzymes and the stimulation of certain hormones. It is also known to have an effect on the metabolism of certain drugs, and it has been suggested that it may have an effect on the absorption and metabolism of certain vitamins and minerals.
実験室実験の利点と制限
The advantages of using 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-naphthol in laboratory experiments include its low cost, its versatility, and its ability to form strong covalent bonds. It is also relatively easy to synthesize, making it a useful intermediate in many chemical reactions. The main limitation of using 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-naphthol is its potential toxicity, as it is known to be toxic in high concentrations.
将来の方向性
The potential applications of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-naphthol are vast, and there are many potential directions for further research. These include the development of new synthesis methods, the exploration of its biochemical and physiological effects, and the development of new pharmaceuticals and other compounds based on its structure. Additionally, further research could be done to explore its potential toxicity and develop methods to reduce its toxicity. Finally, there is potential for the development of new industrial applications for 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-naphthol, such as in the synthesis of polymers and other materials.
合成法
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-naphthol can be synthesized through a variety of methods, including the direct condensation of 5-methyl-1-naphthol and 5,5-dimethyl-1,3,2-dioxaborinan-2-yl chloride in the presence of a base. This method is generally preferred due to its simplicity and low cost. Other methods of synthesis include the use of a Grignard reagent and an alkyl halide, as well as the use of a palladium catalyst.
科学的研究の応用
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-naphthol is widely used in scientific research, particularly in the fields of organic synthesis and pharmaceutical synthesis. It has been used in the synthesis of a variety of compounds, including drugs, antibiotics, and other pharmaceuticals. It is also used in the synthesis of synthetic polymers and other materials, as well as in the synthesis of dyes and pigments.
特性
IUPAC Name |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO3/c1-15(2)9-18-16(19-10-15)13-7-3-6-12-11(13)5-4-8-14(12)17/h3-8,17H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRSIXZTMMZHQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C3C=CC=C(C3=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


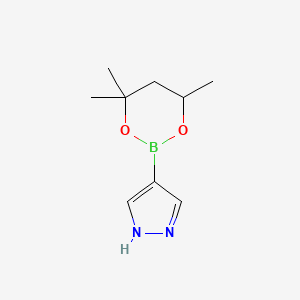


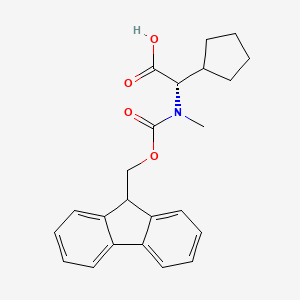

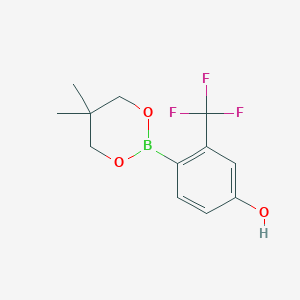
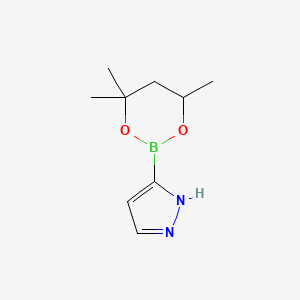
![5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B6321217.png)

